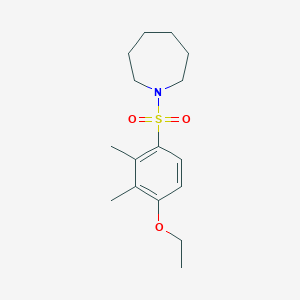![molecular formula C20H23NO5S B245484 (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid, also known as CPA, is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit protein phosphatase 2A (PP2A) activity.
Applications De Recherche Scientifique
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been used in various scientific research fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neurobiology, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been used to study the role of PP2A in synaptic plasticity and memory formation. In cardiovascular research, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to protect against myocardial ischemia-reperfusion injury.
Mécanisme D'action
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid selectively inhibits the activity of PP2A, a serine/threonine phosphatase that plays a critical role in the regulation of various cellular processes, including cell cycle progression, apoptosis, and signal transduction. By inhibiting PP2A activity, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid can alter the phosphorylation status of its target proteins and modulate their functions.
Biochemical and Physiological Effects
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have various biochemical and physiological effects, depending on the target proteins and cell types. In cancer cells, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid induces apoptosis by activating the p38 MAPK pathway and inhibiting the Akt pathway. In neurons, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid enhances long-term potentiation (LTP) and memory formation by inhibiting PP2A-mediated dephosphorylation of AMPA receptors. In cardiomyocytes, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid protects against ischemia-reperfusion injury by inhibiting PP2A-mediated dephosphorylation of Akt and ERK1/2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid in lab experiments is its selectivity towards PP2A, which allows for the specific modulation of PP2A-regulated pathways. However, the use of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid can also have off-target effects, as PP2A is involved in multiple cellular processes. In addition, the solubility and stability of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid can be a limitation in some experiments, and the optimal concentration and exposure time of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the use of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid in scientific research. One direction is to develop more potent and selective PP2A inhibitors that can overcome the limitations of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid. Another direction is to investigate the role of PP2A in other cellular processes and diseases, such as inflammation and neurodegeneration. Furthermore, the combination of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid with other drugs or therapies may provide new therapeutic strategies for cancer and cardiovascular diseases.
Conclusion
In conclusion, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid is a valuable tool for scientific research due to its ability to selectively inhibit PP2A activity. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research and development, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid may have potential clinical applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid involves the reaction of 4-aminophenol with 4-cyclohexylbenzene sulfonamide in the presence of triethylamine to obtain the intermediate compound, which is then reacted with chloroacetic acid to form the final product. The yield of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid is around 40%, and the purity can be increased by recrystallization.
Propriétés
Formule moléculaire |
C20H23NO5S |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
2-[4-[(4-cyclohexylphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C20H23NO5S/c22-20(23)14-26-18-10-8-17(9-11-18)21-27(24,25)19-12-6-16(7-13-19)15-4-2-1-3-5-15/h6-13,15,21H,1-5,14H2,(H,22,23) |
Clé InChI |
NUUDXLQCWABHTA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)



![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)




![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)

